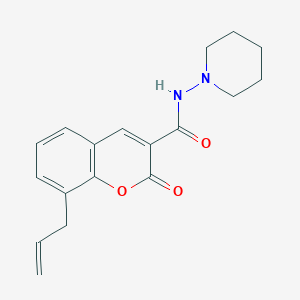![molecular formula C19H20N4 B6075610 1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane](/img/structure/B6075610.png)
1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane is a chemical compound that belongs to the family of triazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of dopamine, a neurotransmitter.
Biochemical and Physiological Effects:
1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and memory. It has also been shown to reduce the levels of reactive oxygen species, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations is its potential toxicity and side effects. It can also be difficult to work with in certain experiments due to its chemical properties.
Orientations Futures
There are several future directions for the research of 1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane. One of the main areas of focus is the development of new derivatives with improved properties and efficacy. Another area of focus is the investigation of its potential applications in other fields, such as material science and nanotechnology. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations.
Méthodes De Synthèse
1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane can be synthesized by the reaction of 1-naphthylamine, triethylorthoformate, and 1-azepanamine in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, dehydration, and condensation. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
Applications De Recherche Scientifique
1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
1-(5-naphthalen-1-yl-1,2,4-triazin-3-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-6-13-23(12-5-1)19-21-18(14-20-22-19)17-11-7-9-15-8-3-4-10-16(15)17/h3-4,7-11,14H,1-2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABMHOLOPVGKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=CN=N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(5-ethyl-2-furyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075543.png)

![2-{3-[(1,3-benzoxazol-2-ylthio)methyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B6075554.png)
![2-ethoxy-6-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}methyl)phenol](/img/structure/B6075557.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6075563.png)
![2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B6075582.png)
![2-{1-(2-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075584.png)
![N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide](/img/structure/B6075587.png)

![1-{3-[1-(cyclohexylmethyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6075602.png)
![3-methyl-N-{[(5-methylisoxazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6075603.png)
![{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile](/img/structure/B6075607.png)
![methyl 4-{[7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6075614.png)
